molecular formula C19H22N2O4S B215594 N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B215594
M. Wt: 374.5 g/mol
InChI Key: CHQOWKKOIQKQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in various areas of research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα exerts its effects by binding to the p53 protein, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

For research include the development of more potent and selective inhibitors of p53, investigation of combination therapies, and more studies on safety and efficacy.

Synthesis Methods

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-aminobenzenesulfonyl chloride, phenethylamine, and tetrahydro-2-furan carboxylic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has been extensively used in scientific research to investigate its potential therapeutic effects. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has been found to be effective in various cancer models, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c22-19(18-7-4-14-25-18)21-16-8-10-17(11-9-16)26(23,24)20-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,18,20H,4,7,12-14H2,(H,21,22)

InChI Key

CHQOWKKOIQKQBC-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.